2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929504-97-2
VCID: VC6609392
InChI: InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
SMILES: CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC
Molecular Formula: C24H18BrNO4
Molecular Weight: 464.315

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

CAS No.: 929504-97-2

Cat. No.: VC6609392

Molecular Formula: C24H18BrNO4

Molecular Weight: 464.315

* For research use only. Not for human or veterinary use.

2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide - 929504-97-2

Specification

CAS No. 929504-97-2
Molecular Formula C24H18BrNO4
Molecular Weight 464.315
IUPAC Name 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Standard InChI InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
Standard InChI Key ZTHCIHZLANYZOX-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, reflects its intricate architecture. Key structural components include:

  • A benzofuran ring system substituted at the 2-position with a 3-methoxybenzoyl group.

  • A methyl group at the 3-position of the benzofuran core.

  • A bromine atom at the 2-position of the terminal benzamide moiety.

Table 1: Fundamental Physicochemical Data

PropertyValueSource
CAS Registry Number929504-97-2VulcanChem
Molecular FormulaC24H18BrNO4\text{C}_{24}\text{H}_{18}\text{Br}\text{N}\text{O}_{4}VulcanChem
Molecular Weight464.315 g/molVulcanChem
XLogP35.9 (estimated)PubChem

The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy group contributes to solubility in polar organic solvents. Crystallographic studies of analogous benzofuran derivatives reveal planar aromatic systems with dihedral angles <10° between substituents , suggesting potential for π-π stacking interactions in biological targets.

Synthesis and Preparation Methods

Industrial and laboratory syntheses of 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically follow a multi-step sequence:

Benzofuran Core Construction

The benzofuran scaffold is assembled via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 3-methyl-5-nitrobenzofuran is prepared using concentrated H2SO4\text{H}_2\text{SO}_4 at 80–100°C, followed by nitro group reduction to the corresponding amine.

Acylation and Functionalization

Subsequent steps involve:

  • Friedel-Crafts Acylation: Introduction of the 3-methoxybenzoyl group using 3-methoxybenzoyl chloride and AlCl3\text{AlCl}_3 in dichloromethane.

  • Bromination: Electrophilic aromatic bromination at the 2-position of the benzamide moiety using Br2\text{Br}_2 in acetic acid.

  • Amide Coupling: Reaction with benzoyl chloride derivatives under Schotten-Baumann conditions to install the terminal benzamide group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH2SO4\text{H}_2\text{SO}_4, 90°C, 4h72
Acylation3-MeO-benzoyl chloride, AlCl3\text{AlCl}_3, DCM68
BrominationBr2\text{Br}_2, AcOH, 50°C85

Patent literature describes analogous syntheses for antiviral benzofuran derivatives, emphasizing the importance of anhydrous conditions and inert atmospheres to prevent decomposition of sensitive intermediates .

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by three key sites:

  • Bromine Atom: Participates in Suzuki-Miyaura cross-couplings with boronic acids to form biaryl systems.

  • Benzamide NH: Undergoes alkylation or acylation under basic conditions (e.g., NaH/DMF).

  • Methoxy Group: Demethylation with BBr3\text{BBr}_3 yields phenolic derivatives for further functionalization.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its bromine atom allows late-stage diversification via cross-coupling reactions.

Material Science

Thin films of benzofuran derivatives exhibit n-type semiconductor behavior with electron mobility >0.1 cm2^2/V·s, suggesting utility in organic electronics.

Analytical Standards

Used as a reference material in LC-MS metabolomics studies due to its distinct fragmentation pattern (m/zm/z 464 → 381, 209).

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